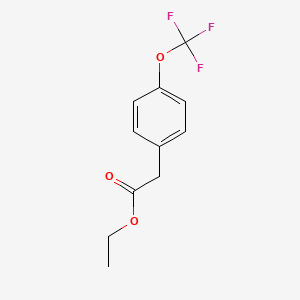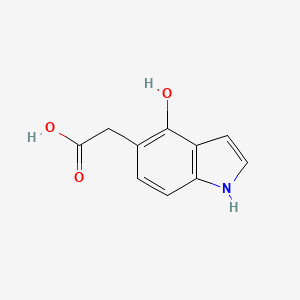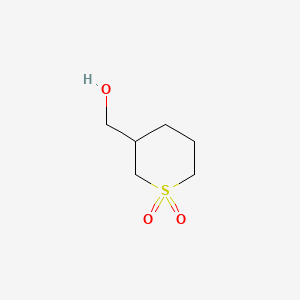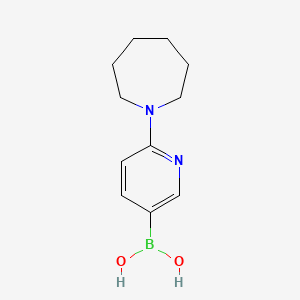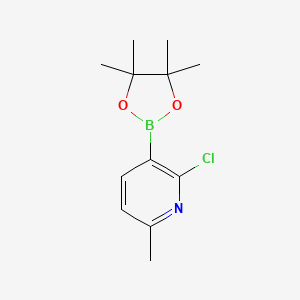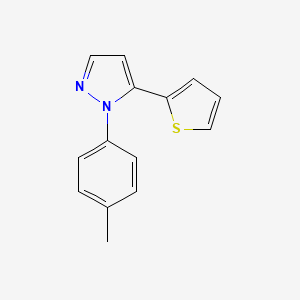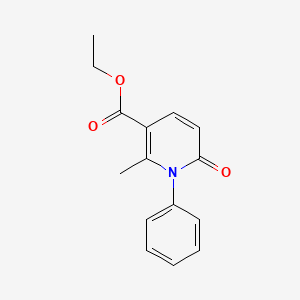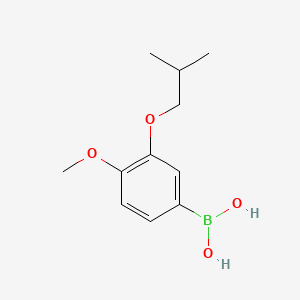![molecular formula C18H26N2O3 B578429 tert-butyl 2,3-dihydro-1H-spiro[benzo[e][1,4]oxazepine-5,4'-piperidine]-1'-carboxylate CAS No. 1250991-79-7](/img/structure/B578429.png)
tert-butyl 2,3-dihydro-1H-spiro[benzo[e][1,4]oxazepine-5,4'-piperidine]-1'-carboxylate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
“tert-butyl 2,3-dihydro-1H-spiro[benzo[e][1,4]oxazepine-5,4’-piperidine]-1’-carboxylate” is a chemical compound . The IUPAC name of this compound is "tert-butyl 2-oxo-2,3-dihydro-1H-spiro[benzo[e][1,4]oxazepine-5,4’-piperidine]-1’-carboxylate" .
Synthesis Analysis
The synthesis of similar compounds has been reported in the literature . Various benzoxazepine derivatives have been synthesized using different methods, including microwave heating, cyclization of substituted isoindole derivatives, and esterification of biologically active salicylanilides with some N-protected amino acids .Molecular Structure Analysis
The molecular structure of this compound can be represented by the InChI code: "1S/C18H24N2O4/c1-17(2,3)24-16(22)20-10-8-18(9-11-20)13-6-4-5-7-14(13)19-15(21)12-23-18/h4-7H,8-12H2,1-3H3,(H,19,21)" . This indicates the presence of 18 carbon atoms, 24 hydrogen atoms, 2 nitrogen atoms, and 4 oxygen atoms in the molecule.Physical And Chemical Properties Analysis
The physical and chemical properties of this compound include a molecular weight of 332.4 . It is a white to yellow solid .Scientific Research Applications
Synthetic Methodologies and Chemical Properties
Spiropiperidines, including compounds structurally related to tert-butyl 2,3-dihydro-1H-spiro[benzo[e][1,4]oxazepine-5,4'-piperidine]-1'-carboxylate, have been extensively studied for their synthetic routes and chemical properties. Griggs et al. (2018) reviewed the synthesis strategies of spiropiperidines over the last decade, highlighting the importance of these compounds in medicinal chemistry for exploring new areas of three-dimensional chemical space (Griggs, Tape, & Clarke, 2018). Additionally, synthetic approaches for related compounds, such as benzimidazoles, quinoxalines, and benzo[diazepines, have been developed from various electrophilic reagents, suggesting a broad interest in exploiting these core structures for pharmacological purposes (Ibrahim, 2011).
Antioxidant and Biological Activities
Research on synthetic phenolic antioxidants, which share some functional similarities with this compound, has provided insights into environmental occurrence, human exposure, and toxicity. These studies have implications for the design of new compounds with reduced toxicity and environmental impact (Liu & Mabury, 2020). Furthermore, the antioxidant activities of spirocyclic derivatives have been reviewed, emphasizing their potential in medicinal chemistry due to their versatile biological activities and structural similarity to pharmacophore centers, relevant for designing drugs with antioxidant properties (Acosta-Quiroga et al., 2021).
Applications in Heterocyclic Chemistry and Drug Synthesis
The utility of tert-butanesulfinamide in the synthesis of N-heterocycles via sulfinimines, including structures related to this compound, provides a pathway to structurally diverse piperidines, pyrrolidines, and azetidines. These compounds are significant for their roles in natural products and therapeutic applications, showcasing the importance of such structural motifs in drug discovery and development (Philip et al., 2020).
Future Directions
The future directions for this compound could involve further exploration of its potential applications, particularly in the field of medicinal chemistry. Given the reported cytotoxicity of similar compounds , it may be worthwhile to investigate the potential of “tert-butyl 2,3-dihydro-1H-spiro[benzo[e][1,4]oxazepine-5,4’-piperidine]-1’-carboxylate” as a therapeutic agent.
properties
IUPAC Name |
tert-butyl spiro[2,3-dihydro-1H-4,1-benzoxazepine-5,4'-piperidine]-1'-carboxylate |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H26N2O3/c1-17(2,3)23-16(21)20-11-8-18(9-12-20)14-6-4-5-7-15(14)19-10-13-22-18/h4-7,19H,8-13H2,1-3H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QSYCCMTXWGHZKB-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCC2(CC1)C3=CC=CC=C3NCCO2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H26N2O3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00705462 |
Source


|
| Record name | tert-Butyl 2,3-dihydro-1H,1'H-spiro[4,1-benzoxazepine-5,4'-piperidine]-1'-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00705462 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
318.4 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
1250991-79-7 |
Source


|
| Record name | tert-Butyl 2,3-dihydro-1H,1'H-spiro[4,1-benzoxazepine-5,4'-piperidine]-1'-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00705462 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

